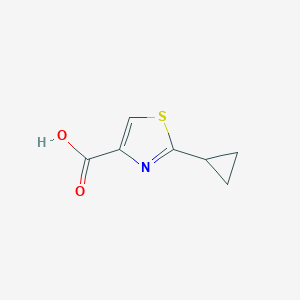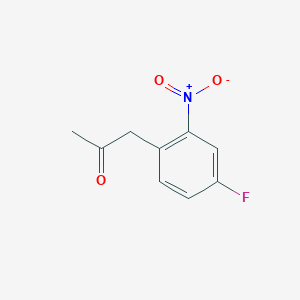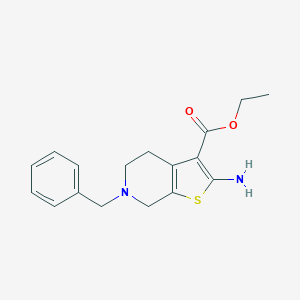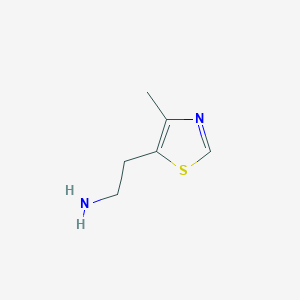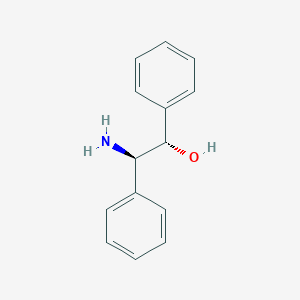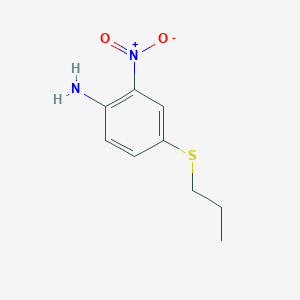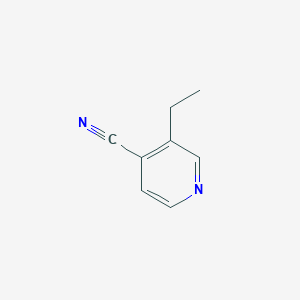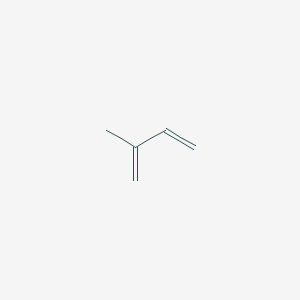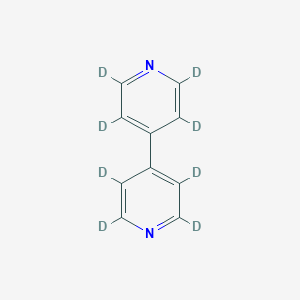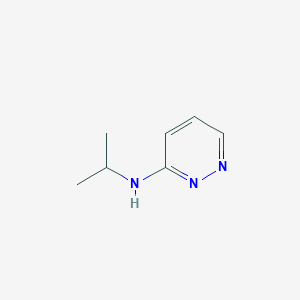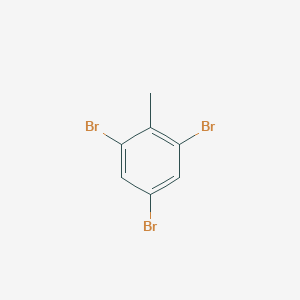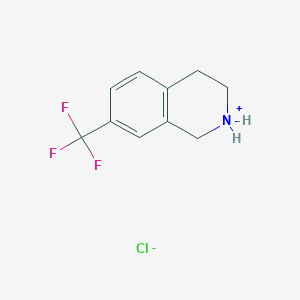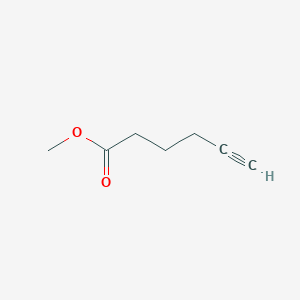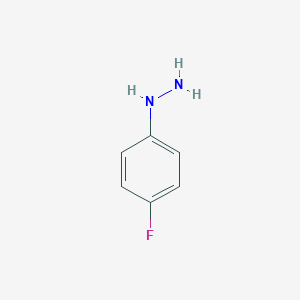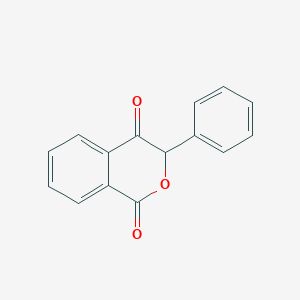
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl-, commonly known as coumarin, is a naturally occurring organic compound that has been widely studied for its various biological activities. Coumarin is a member of the benzopyrone family and is found in many plants, including tonka beans, sweet clover, and cinnamon. It has been used for centuries in traditional medicine for its anticoagulant, anti-inflammatory, and antimicrobial properties. In recent years, coumarin has gained attention for its potential therapeutic benefits in the treatment of various diseases.
Mécanisme D'action
Coumarin exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in blood clotting, such as thrombin and factor Xa, which makes it a potential anticoagulant agent. Coumarin also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which makes it a potential anti-inflammatory agent. Additionally, coumarin has been shown to have antimicrobial activity against various bacteria and fungi.
Effets Biochimiques Et Physiologiques
Coumarin has been shown to have various biochemical and physiological effects. It has been shown to reduce blood clotting and improve blood flow, which makes it a potential therapeutic agent for cardiovascular diseases. Coumarin has also been shown to reduce inflammation and oxidative stress, which makes it a potential therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, coumarin has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective compound for research. Coumarin is also stable and can be easily synthesized in large quantities. However, coumarin has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. Coumarin is also photosensitive and can degrade under light exposure, which requires careful handling and storage.
Orientations Futures
There are several future directions for research on coumarin. One potential direction is to investigate its potential therapeutic benefits in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Another potential direction is to explore its mechanisms of action and identify new targets for therapeutic intervention. Additionally, further studies are needed to determine the optimal dosage and administration of coumarin for therapeutic use. Overall, coumarin has great potential as a therapeutic agent and warrants further investigation.
Conclusion
Coumarin is a naturally occurring organic compound that has been widely studied for its various biological activities. It has potential therapeutic benefits in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Coumarin exerts its biological effects through various mechanisms of action, including inhibition of blood clotting, inflammation, and oxidative stress. Coumarin has several advantages for lab experiments, including availability and stability, but also has some limitations, such as poor solubility in water and photosensitivity. There are several future directions for research on coumarin, including investigating its therapeutic benefits and mechanisms of action.
Méthodes De Synthèse
Coumarin can be synthesized through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate, which forms coumarin. The Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of sulfuric acid, which forms 4-methylumbelliferone. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of piperidine, which forms coumarin.
Applications De Recherche Scientifique
Coumarin has been extensively studied for its biological activities, including anticoagulant, anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Coumarin has been investigated for its potential therapeutic benefits in the treatment of various diseases, including cancer, diabetes, Alzheimer's disease, and cardiovascular diseases.
Propriétés
Numéro CAS |
5651-46-7 |
|---|---|
Nom du produit |
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- |
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
3-phenylisochromene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)15(17)18-14(13)10-6-2-1-3-7-10/h1-9,14H |
Clé InChI |
XCHGJUZNPCZXLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



